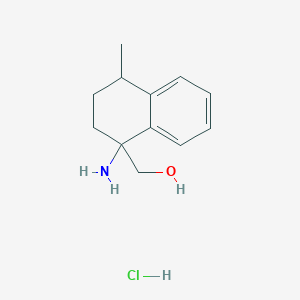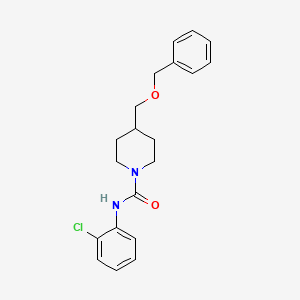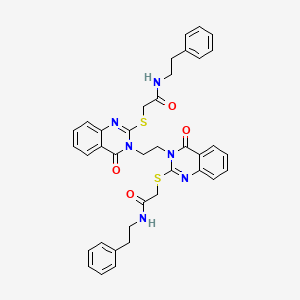
(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 2172577-39-6 . It has a molecular weight of 227.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H17NO.ClH/c1-9-6-7-12(13,8-14)11-5-3-2-4-10(9)11;/h2-5,9,14H,6-8,13H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.73 . It is typically stored at room temperature and is available in powder form .Applications De Recherche Scientifique
Synthesis Methods and Chemical Properties
Convenient Synthesis of Amino Acid Methyl Esters : A method was reported for preparing a series of amino acid methyl ester hydrochlorides with good yields. This method, compatible with both natural and synthetic amino acids, involves reacting amino acids with methanol in the presence of trimethylchlorosilane at room temperature, demonstrating the versatility of methanol in facilitating esterification reactions (Jiabo Li & Y. Sha, 2008).
Fluorescence Emissions of Amino-Naphthoquinone Derivatives : A study on 3-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid revealed tunable fluorescence emissions based on solvent, pH, and excitation wavelength conditions. This work highlights the potential of naphthalene derivatives in developing responsive fluorescent materials for various applications (M. Singh & J. Baruah, 2017).
Synthesis of Tetrahydronaphthalene Derivatives : Research involving the condensation of 1,2,3,4-tetrahydronaphthalen-1-amine with various reagents to produce complex molecules like C23H21Cl2NO underscores the structural diversity achievable with tetrahydronaphthalene cores. These studies often focus on the creation of molecules with potential applications in material science and chemistry (Guangyou Zhang et al., 2006).
Ruthenium-Catalyzed Synthesis of Tetrahydronaphthyridines : A novel synthesis method for 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and alcohols using ruthenium catalysis was developed. This method is noted for its simplicity, broad substrate scope, and efficiency, demonstrating the utility of tetrahydronaphthalene derivatives in complex synthesis processes (Biao Xiong et al., 2015).
Chemical Interactions and Structural Analysis : Studies on the interaction between methanol and other chemicals, such as carbon tetrachloride, provide insights into the fundamental chemical properties and potential applications of methanol in various chemical processes. These interactions are essential for understanding the solvation and reactivity of organic compounds in different environments (D. Pal et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
(1-amino-4-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-6-7-12(13,8-14)11-5-3-2-4-10(9)11;/h2-5,9,14H,6-8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVINFVQYGVBMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)


![N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2546947.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)
![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)


![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)
![4-{[(3-Chlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2546960.png)
![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)
